molecular formula C7H7Cl3FN B2883259 (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride CAS No. 2089256-08-4

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride

Cat. No. B2883259
CAS RN: 2089256-08-4
M. Wt: 230.49
InChI Key: CELUSJXOYUXYDJ-UHFFFAOYSA-N
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Description

“(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2089256-08-4 . It has a molecular weight of 230.5 and its IUPAC name is (3,5-dichloro-2-fluorophenyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride” is 1S/C7H6Cl2FN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride are explored for their potential therapeutic effects. For instance, 1-(5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high affinity, orally active neurokinin-1 receptor antagonist with applications in treating emesis and depression due to its long central duration of action and high water solubility (Harrison et al., 2001). Similarly, derivatives designed as "biased agonists" of serotonin 5-HT1A receptors show significant antidepressant-like activity and high receptor affinity, indicating their promise as antidepressant drug candidates (Sniecikowska et al., 2019).

Biochemical Studies

In biochemistry, the compound's derivatives are used to study receptor interactions and signaling pathways. For example, the modulation of 5-HT2A receptor-mediated behavior by 5-HT2C receptor agonists in rats offers insights into receptor dynamics and the potential therapeutic effects of receptor agonists in neuropsychiatric disorders (Vickers et al., 2001).

Chemical Properties and Reactions

Research also delves into the chemical properties and reactions involving (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride derivatives. Studies on the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates, including those with 3,5-dichloro substituents, provide valuable data on reaction mechanisms and potential decontamination methods for hazardous materials (Dhar et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3,5-dichloro-2-fluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELUSJXOYUXYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)F)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride

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